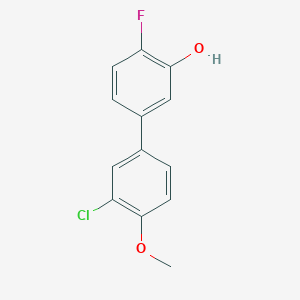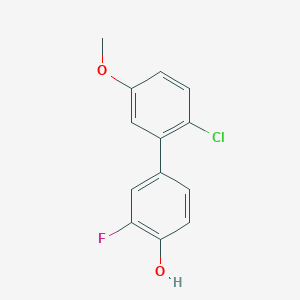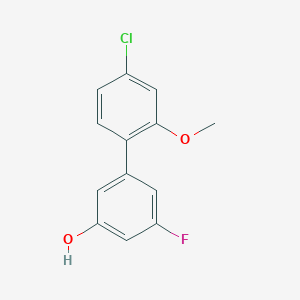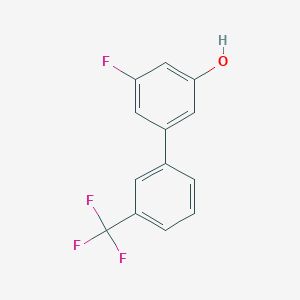
5-(2-Chloro-5-methoxyphenyl)-3-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloro-5-methoxyphenyl)-3-fluorophenol, also known as 5-CMPF, is a synthetic compound that belongs to the class of phenols. It is a colorless crystalline solid with a melting point of approximately 75°C. It is soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO). 5-CMPF has a wide range of applications in scientific research, including biochemical and physiological studies, organic synthesis, and drug development.
Mécanisme D'action
The mechanism of action of 5-(2-Chloro-5-methoxyphenyl)-3-fluorophenol, 95% is not fully understood. However, it is thought to interact with proteins and other molecules by forming hydrogen bonds and electrostatic interactions. This allows it to affect the structure and function of proteins and other molecules, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
5-(2-Chloro-5-methoxyphenyl)-3-fluorophenol, 95% has been shown to affect a variety of biochemical and physiological processes. In animal studies, it has been found to affect the expression of certain genes, alter the activity of enzymes, and induce changes in the levels of certain hormones. It has also been shown to have anti-inflammatory and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-Chloro-5-methoxyphenyl)-3-fluorophenol, 95% is a useful compound for laboratory experiments due to its solubility in organic solvents and its relatively low toxicity. It is also relatively stable, making it suitable for long-term storage. However, it is not suitable for use in humans due to its potential toxicity.
Orientations Futures
The potential applications of 5-(2-Chloro-5-methoxyphenyl)-3-fluorophenol, 95% are still being explored. Possible future directions for research include studying its effects on other biochemical and physiological processes, such as its effects on cell signaling pathways and its potential use in cancer therapy. Additionally, further research could be done to better understand its mechanism of action and to develop new synthetic methods for its production.
Méthodes De Synthèse
5-(2-Chloro-5-methoxyphenyl)-3-fluorophenol, 95% can be synthesized from the reaction of 2-chloro-5-methoxyphenol and 3-fluorophenol in an aqueous medium at a pH of 9.5-10.5. The reaction is catalyzed by an acid such as hydrochloric acid or sulfuric acid. The reaction proceeds in two steps: first, the 2-chloro-5-methoxyphenol is converted to the corresponding 2-chloro-5-methoxybenzoic acid; and second, the 3-fluorophenol is converted to the corresponding 3-fluorobenzoic acid. The two acids are then combined to form 5-(2-Chloro-5-methoxyphenyl)-3-fluorophenol, 95%.
Applications De Recherche Scientifique
5-(2-Chloro-5-methoxyphenyl)-3-fluorophenol, 95% is a useful compound for scientific research due to its wide range of applications. It is used in biochemical and physiological studies to study the interactions of proteins and other molecules. It is also used in organic synthesis to prepare a variety of compounds, including pharmaceuticals and agrochemicals. Additionally, it is used in drug development to study the pharmacological effects of potential drugs.
Propriétés
IUPAC Name |
3-(2-chloro-5-methoxyphenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-11-2-3-13(14)12(7-11)8-4-9(15)6-10(16)5-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANNQKFCGXVJSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684411 |
Source


|
| Record name | 2'-Chloro-5-fluoro-5'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261897-85-1 |
Source


|
| Record name | 2'-Chloro-5-fluoro-5'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374438.png)
![3-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374454.png)









